(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-3-yl-methanone
Overview
Description
(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-3-yl-methanone is a heterocyclic compound that combines the structural features of benzimidazole and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-3-yl-methanone typically involves the condensation of 2-aminobenzimidazole with pyridine-3-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-3-yl-methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzimidazole or pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-3-yl-methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a pharmacophore in the design of drugs with antimicrobial, anticancer, and antiviral activities. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-3-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring also show comparable chemical reactivity and applications.
Uniqueness
(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-3-yl-methanone is unique due to its combined structural features of benzimidazole and pyridine, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-pyridin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-17-12-7-3-2-6-11(12)16-14(17)13(18)10-5-4-8-15-9-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYHWPBHQHEALM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001203461 | |
Record name | Methanone, (1-methyl-1H-benzimidazol-2-yl)-3-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001203461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-49-9 | |
Record name | Methanone, (1-methyl-1H-benzimidazol-2-yl)-3-pyridinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (1-methyl-1H-benzimidazol-2-yl)-3-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001203461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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